N4-{3-[ethyl(phenyl)amino]propyl}pyrido[2,3-d]pyrimidine-4,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-{3-[ethyl(phenyl)amino]propyl}pyrido[2,3-d]pyrimidine-4,7-diamine is a useful research compound. Its molecular formula is C18H22N6 and its molecular weight is 322.416. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques
- N4-{3-[ethyl(phenyl)amino]propyl}pyrido[2,3-d]pyrimidine-4,7-diamine and its analogs can be synthesized efficiently. An example includes the expeditious synthesis of 6-alkyl substituted-5-(4′-amino-phenyl)-pyrimidine-2,4-diamines, yielding good results without extensive chromatography, supporting the production of such pyrimidines with anti-tumor and anti-malarial activities (Holsworth et al., 2003).
Biological and Pharmacological Activities
- Antibacterial and Antifungal Properties : Derivatives of this compound have shown effectiveness as antibacterial and antifungal agents. This includes the synthesis of pyrido[2,3-d]pyrimidine-carboxylate derivatives with confirmed antimicrobial activities (Shanmugasundaram et al., 2011).
- Antitumor and Pro-apoptotic Activities : These compounds also exhibit potential antitumor properties. For instance, structural analysis of pyrimidin-2,4-diamine derivatives related to quinazolin-2,4-diamine and pyrido[2,3-d]pyrimidin-2,4-diamine derivatives showed promising cytotoxic and pro-apoptotic activities in cancer cells (Font et al., 2011).
- Antiviral Properties : Some derivatives have demonstrated antiviral capabilities, particularly against herpes simplex virus (HSV), highlighting their potential in treating viral infections (Nasr & Gineinah, 2002).
Structural and Chemical Analysis
- Studies on pyrimidine derivatives, including those structurally similar to this compound, reveal insights into their molecular structure, bonding, and potential for nonlinear optical applications. This includes research on ethyl 4-((3-chlorobenzyl)thio)-6-methyl-2-phenylpyrimidine-5-carboxylate and related derivatives, showcasing their significance in medicinal and optical fields (Hussain et al., 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
The compound, N4-{3-[ethyl(phenyl)amino]propyl}pyrido[2,3-d]pyrimidine-4,7-diamine, primarily targets dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA and RNA synthesis. Some kinases, such as the tyrosine-protein kinase transforming protein Abl or MAP kinases, and the biotin carboxylase, are also mentioned as potential targets .
Mode of Action
This compound inhibits DHFR with high affinity . By doing so, it reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This inhibition disrupts the synthesis of RNA and DNA, leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the tetrahydrofolate synthesis pathway . By inhibiting DHFR, the compound disrupts this pathway, leading to a decrease in the production of tetrahydrofolate. Tetrahydrofolate is a critical cofactor in the synthesis of nucleotides, which are the building blocks of DNA and RNA. Therefore, the inhibition of this pathway leads to a decrease in nucleotide synthesis, disrupting DNA and RNA synthesis .
Result of Action
The primary result of the compound’s action is the disruption of DNA and RNA synthesis, leading to cell death . This is achieved through the inhibition of DHFR and the subsequent disruption of the tetrahydrofolate synthesis pathway . This makes the compound potentially useful in the treatment of diseases characterized by rapid cell proliferation, such as cancer .
Properties
IUPAC Name |
4-N-[3-(N-ethylanilino)propyl]pyrido[2,3-d]pyrimidine-4,7-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6/c1-2-24(14-7-4-3-5-8-14)12-6-11-20-17-15-9-10-16(19)23-18(15)22-13-21-17/h3-5,7-10,13H,2,6,11-12H2,1H3,(H3,19,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZAMOPPKJPNST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC1=NC=NC2=C1C=CC(=N2)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1787931-36-5 |
Source
|
Record name | N4-{3-[ethyl(phenyl)amino]propyl}pyrido[2,3-d]pyrimidine-4,7-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.